4-Nonenoic acid
Description
Contextualization within Unsaturated Fatty Acids Research
4-Nonenoic acid is classified as a monounsaturated fatty acid, a class of organic compounds characterized by a hydrocarbon chain containing one double bond. mdpi.com Specifically, it is a medium-chain fatty acid, possessing a nine-carbon backbone. nih.gov The defining feature of this compound is the presence of this double bond between the fourth and fifth carbon atoms of its acyl chain. This structural attribute places it within the broad and extensively studied field of unsaturated fatty acids, which are fundamental components of lipids and play crucial roles in numerous biological processes. mdpi.com Research into unsaturated fatty acids like this compound is vital for understanding lipid metabolism, cell membrane structure and function, and cellular signaling pathways.
Overview of Historical and Contemporary Research Significance for Nonenoic Acids
The study of nonenoic acids has evolved significantly over time. Historically, research into fatty acids often focused on those derived from natural sources. For instance, the synthesis of 3-nonenoic acid dates back to the mid-20th century, with early methods involving the ozonolysis of oleic acid. Advances in spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy were pivotal in characterizing the structure of these compounds.
In contemporary research, the focus has expanded to include the specific biological activities and potential applications of various nonenoic acid isomers. For example, some nonenoic acid derivatives have been investigated for their antimicrobial, anti-inflammatory, and even anticancer properties. ontosight.aiontosight.ai The development of sophisticated analytical techniques now allows for the detailed separation and quantification of different isomers, which is crucial as their biological effects can vary significantly. sigmaaldrich.com Furthermore, certain nonenoic acid derivatives are explored as biochemical reagents and for their role in industrial applications, such as in the synthesis of polymers and surfactants. vulcanchem.comtargetmol.com
Structural Isomerism and Specificity: Focus on this compound and its Key Derivatives
Structural isomerism is a key concept in understanding the properties and functions of this compound. The position of the double bond along the carbon chain distinguishes it from other nonenoic acid isomers, such as 2-nonenoic acid and 3-nonenoic acid. ontosight.ai
Furthermore, the geometry of the double bond in this compound gives rise to cis and trans isomers, also known as geometric isomers. savemyexams.com
(Z)-4-Nonenoic acid (cis-4-Nonenoic acid): In the cis isomer, the hydrogen atoms attached to the double-bonded carbons are on the same side of the molecule. This creates a "kink" in the hydrocarbon chain. vulcanchem.com This structural feature can influence how the molecule packs and interacts with other molecules, which can affect its physical and biological properties. vulcanchem.com
(E)-4-Nonenoic acid (trans-4-Nonenoic acid): In the trans isomer, the hydrogen atoms are on opposite sides of the double bond, resulting in a more linear molecular shape compared to the cis isomer. nih.govsavemyexams.com
The difference in the spatial arrangement of these isomers can lead to distinct biological activities. Research on other unsaturated fatty acids has shown that cis and trans isomers can be metabolized differently and have varying effects on cellular processes. researchgate.netnih.govnih.gov
A key derivative of this compound that appears in research is its methyl ester, methyl 4-nonenoate . nih.gov Esterification is a common reaction for fatty acids, and the resulting esters are often used in research and industrial applications. For example, methyl esters of fatty acids are frequently prepared for analysis by gas chromatography. sigmaaldrich.com
Below is a data table summarizing the key properties of this compound and its methyl ester derivative.
| Property | (E)-4-Nonenoic acid | (Z)-4-Nonenoic acid | Methyl 4-nonenoate |
| Molecular Formula | C9H16O2 | C9H16O2 | C10H18O2 |
| Molecular Weight | 156.22 g/mol | 156.22 g/mol | 170.25 g/mol |
| IUPAC Name | (E)-non-4-enoic acid | (Z)-non-4-enoic acid | methyl non-4-enoate |
| CAS Number | Not available | 28482-04-4 | 20731-19-5 |
| Boiling Point | 258°C | Not available | Not available |
| Flash Point | 155°C | Not available | Not available |
| Density | 0.944 g/cm³ | Not available | Not available |
Data sourced from multiple chemical databases. nih.govvulcanchem.comnih.govbuyersguidechem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
non-4-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2-4,7-8H2,1H3,(H,10,11) |
InChI Key |
HVCNEOVTZJYUAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCC(=O)O |
Origin of Product |
United States |
Analytical Methodologies and Characterization in Research of 4 Nonenoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is an essential tool for isolating and measuring 4-nonenoic acid and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most prominent techniques utilized, each offering distinct advantages for specific analytical challenges.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a versatile technique widely used for the analysis of non-volatile or thermally unstable compounds like fatty acids and their metabolites. Its application in the study of this compound derivatives, particularly its hydroxylated forms, is well-established.
A significant metabolite of lipid peroxidation is trans-4-hydroxy-2-nonenoic acid (HNEA), a derivative of this compound. nih.govnih.gov Since HNEA exists as a pair of enantiomers (mirror-image isomers), methods to separate and quantify these individual forms are vital for studying stereoselective metabolism. nih.gov Researchers have developed and compared both direct and indirect reversed-phase (RP) HPLC methods for this purpose. nih.govnih.gov
The indirect method involves a process called pre-column derivatization. nih.govnih.gov In this approach, the HNEA enantiomers are reacted with a chiral derivatizing agent, such as (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANPAD), before being introduced into the HPLC system. nih.govnih.gov This reaction converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard, non-chiral column like a Spherisorb ODS2 (an octadecylsilyl or C18 column). nih.govnih.gov
The direct method , by contrast, achieves separation without prior derivatization. nih.govnih.gov This is accomplished by using a specialized chiral stationary phase (CSP), such as Chiralpak AD-RH, which interacts differently with each enantiomer, causing them to travel through the column at different speeds and elute separately. nih.govnih.gov
Both methods have been successfully validated and applied, for instance, in determining the enantiomeric ratio of HNEA in rat brain mitochondrial lysates. nih.govnih.gov This research revealed that HNEA was formed (R)-enantioselectively from its precursor, trans-4-hydroxy-2-nonenal (HNE), highlighting the importance of chirality in metabolic pathways. nih.gov While the direct method may offer better precision and a lower limit of quantification (LOQ), the indirect method has the advantage of using widely available C18 columns. nih.gov
Table 1: Comparison of Direct and Indirect HPLC Enantioseparation Methods for HNEA
| Feature | Indirect Method | Direct Method |
| Principle | Pre-column derivatization to form diastereomers. | Use of a Chiral Stationary Phase (CSP). |
| Derivatizing Agent | e.g., (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANPAD). nih.govnih.gov | Not required. nih.govnih.gov |
| Stationary Phase | Standard Reversed-Phase (e.g., Spherisorb ODS2). nih.govnih.gov | Chiral Stationary Phase (e.g., Chiralpak AD-RH). nih.govnih.gov |
| Advantages | Uses common, readily available C18 columns. nih.gov | Better precision, lower Limit of Quantification (LOQ). nih.gov |
| Application | Determination of HNEA enantiomeric ratio in biological samples. nih.govnih.gov | Analysis of enantiomerically enriched HNEA samples. nih.gov |
Reversed-phase HPLC (RP-HPLC) is a primary mode of separation for fatty acids. aocs.org The choice of detector coupled to the HPLC system is critical and depends on the sensitivity and selectivity required for the analysis.
UV Detection: For compounds with a suitable chromophore, UV detection is a straightforward option. Fatty acids often require derivatization to be detected at common UV wavelengths like 254 nm. aocs.org
Fluorescence Detection: This method offers greater selectivity and sensitivity compared to UV detection. nih.gov Similar to UV, it often requires converting the fatty acids into fluorescent derivatives, such as anthrylmethyl esters, which can allow for detection down to the femtomole level. aocs.orgnih.gov
Mass Spectrometry (MS) and Tandem MS (MS/MS) Detection: Coupling HPLC with a mass spectrometer provides high selectivity and structural information. aocs.org Electrospray ionization (ESI) is a common interface used for this purpose. und.edu An LC-ESI-MS/MS method has been developed for the sensitive quantification of HNE enantiomers and their metabolites, including HNEA. und.edu This approach allows for the separation of derivatized HNE enantiomers and key metabolites like HNEA and glutathionyl-HNE (GSHNE) in a single chromatographic run using a reversed-phase column. und.edu The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring specific precursor-to-product ion transitions for each analyte. und.edu The choice of mobile phase additives, such as formic acid or acetic acid, is critical for optimizing the MS signal. nih.govsigmaaldrich.com
Table 2: Detectors for Reversed-Phase HPLC Analysis of Fatty Acid Derivatives
| Detector Type | Principle | Sensitivity | Selectivity | Notes |
| UV/Visible | Measures absorbance of light by the analyte. | Moderate. nih.gov | Low to Moderate. | Often requires derivatization to introduce a chromophore. aocs.org |
| Fluorescence | Detects light emitted from excited analyte molecules. | High (up to 10x more sensitive than UV). nih.gov | High. nih.gov | Typically requires derivatization with a fluorescent tag. aocs.org |
| Mass Spectrometry (MS/MS) | Separates and detects ions based on mass-to-charge ratio. | Very High (up to 50x more sensitive than UV). nih.gov | Very High. | Provides structural information and allows for quantification of multiple metabolites in one run. aocs.orgund.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like fatty acids, a derivatization step is typically required to convert them into more volatile forms, such as fatty acid methyl esters (FAMEs). nih.gov GC offers excellent separation efficiency, while MS provides sensitive detection and confident identification based on mass spectra. lcms.cz
A comprehensive understanding of metabolism often requires profiling a wide array of metabolites in a biological sample, a field known as metabolomics. researchgate.net No single analytical platform can detect all metabolites due to their diverse chemical properties. researchgate.net Therefore, integrating both GC-MS and LC-MS is a common and powerful strategy for untargeted metabolomics profiling. researchgate.netfrontiersin.org
GC-MS is highly effective for analyzing small, volatile metabolites or those that can be derivatized, such as short-chain fatty acids, organic acids, and amino acids. lcms.czresearchgate.net LC-MS, conversely, is well-suited for less volatile and more polar compounds. lcms.cz By using these techniques in combination, researchers can achieve broad coverage of the metabolome. researchgate.net This dual approach allows for the characterization of a wide range of metabolites, including lipids and organic acids, which could be related to the metabolic pathways of this compound. frontiersin.org Data processing for such complex datasets often involves sophisticated software for peak deconvolution, identification against spectral libraries (like the NIST library), and statistical analysis to identify significant changes in metabolite profiles. lcms.czmdpi.com
GC-MS is a preferred method for the quantification of volatile fatty acids (VFAs) in various matrices, including environmental and biological samples. nih.govpjoes.com The method involves extracting the VFAs from the sample, often followed by a derivatization step, and then separating and quantifying them using GC-MS. nih.govnih.gov
For instance, a method for analyzing VFAs (from C2 to C8) in polluted water involves extraction with methyl-tert-butyl ether (MTBE) followed by GC-MS analysis. nih.gov The separation is often performed on a specialized capillary column, such as one with a cross-linked polyethylene (B3416737) glycol stationary phase treated with nitroterephthalic acid, which is designed for fatty acid analysis. nih.gov Such methods can achieve low limits of quantification (LOQ), often in the range of 0.1 to 0.5 mg/L. nih.gov Other studies have reported GC-based methods for short-chain fatty acids with LOQs as low as 5 mg/L without derivatization. pjoes.comshimadzu.com The use of an internal standard is recommended to ensure high accuracy and repeatability. shimadzu.com The robustness and sensitivity of GC-MS make it a reliable tool for the quantitative determination of individual VFAs in complex mixtures. nih.govpjoes.com
Table 3: GC-MS Method Parameters for Volatile Fatty Acid Quantification
| Parameter | Example Condition | Reference |
| Sample Preparation | Liquid-liquid extraction with methyl-tert-butyl ether (MTBE). | nih.gov |
| Derivatization | Often converted to methyl esters (FAMEs); can also be analyzed without derivatization. | nih.govshimadzu.com |
| GC Column | Stabilwax-DA (crossbond polyethylene glycol treated with nitroterephtalic acid). | nih.gov |
| Carrier Gas | Helium. | mdpi.com |
| Detection Mode | Mass Spectrometry (Scan or Selected Ion Monitoring). | nih.gov |
| Limit of Quantification (LOQ) | 0.1 - 5 mg/L. | nih.govpjoes.com |
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods are fundamental to the molecular-level investigation of this compound, providing detailed insights into its structure, functional groups, and behavior at interfaces.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Identification
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like liquid chromatography (LC), it allows for the analysis of the acid in complex mixtures. nih.gov Tandem mass spectrometry (MS/MS or MS²) further enhances structural analysis by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This process, often involving collision-induced dissociation (CID), provides a molecular fingerprint that aids in the unambiguous identification of the compound. wikipedia.orglabmanager.com
The fragmentation patterns observed in MS/MS spectra are crucial for elucidating the structure of molecules. nationalmaglab.orglabmanager.com In the context of analyzing fatty acids like this compound, specific fragmentation pathways can help locate the position of the double bond and identify any functional groups present. nih.gov The use of high-resolution mass spectrometers can provide highly accurate mass measurements, further confirming the elemental composition. labmanager.com Database search algorithms are often employed to correlate experimental MS/MS data with theoretical fragmentation patterns of known compounds, facilitating identification. nih.gov This approach is particularly valuable in proteomics and metabolomics for identifying and quantifying biomolecules. wikipedia.orglabmanager.com
For example, a related compound, trans-4-hydroxy-2-nonenoic acid (HNEA), has been analyzed using LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry). und.edu This technique allows for the sensitive detection and quantification of HNEA and its metabolites in biological samples. und.edu The principles of this method, including the selection of precursor and product ions (a technique known as Multiple Reaction Monitoring or MRM), are directly applicable to the analysis of this compound. und.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and pKa Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the detailed structural elucidation of organic molecules like this compound. mdpi.comresearchgate.net It provides information on the chemical environment of each nucleus, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the precise mapping of the molecule's carbon skeleton and the location of functional groups and double bonds. mdpi.comlibretexts.org One-dimensional (1D) NMR spectra (¹H and ¹³C) are fundamental for initial characterization, while two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms and resolve complex structural features. mdpi.com
Beyond structural analysis, NMR spectroscopy is a reliable method for determining the pKa value of acidic and basic compounds. nih.gov The chemical shifts of nuclei adjacent to the carboxylic acid group in this compound are sensitive to the protonation state of this group. nih.gov By monitoring the change in chemical shift as a function of pH, a sigmoidal titration curve can be generated, with the inflection point corresponding to the pKa value. nih.gov This method has shown excellent correlation with other techniques like potentiometric and UV-spectroscopic methods for pKa determination. nih.gov For accurate measurements, especially at high and low pH values, careful experimental design and data analysis are crucial. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. nih.govnih.gov When applied to this compound, the FTIR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. mdpi.com
Key vibrational modes for this compound that can be identified include:
O-H stretching of the carboxylic acid group, which typically appears as a broad band in the region of 3300-2500 cm⁻¹.
C=O stretching of the carbonyl group in the carboxylic acid, which gives a strong, sharp peak around 1700-1725 cm⁻¹.
C=C stretching of the alkene double bond, which will show an absorption band in the 1680-1640 cm⁻¹ region.
C-H stretching of the alkyl chain, observed around 3000-2850 cm⁻¹.
C-H bending vibrations, which provide further structural information.
FTIR is valuable for confirming the presence of these key functional groups and can be used to monitor chemical reactions or changes in the molecule's structure. nih.govresearchgate.net The technique can be applied to samples in various states, including solids, liquids, and gases. pressbooks.pub
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carbonyl | C=O stretch | 1725-1700 |
| Alkene | C=C stretch | 1680-1640 |
Sum-Frequency Generation (SFG) Spectroscopy for Interface Studies
Sum-Frequency Generation (SFG) spectroscopy is a surface-sensitive, non-linear optical technique that provides vibrational spectra of molecules at interfaces. mdpi.com This method is particularly useful for studying the orientation and structure of molecules like this compound at interfaces, such as the air-water or solid-liquid interface. osti.govrsc.org SFG is inherently surface-specific because the signal is only generated from a non-centrosymmetric environment, which is naturally present at an interface. mdpi.com
In the context of this compound, SFG can be used to investigate its adsorption and orientation on various surfaces. researchgate.net For instance, studies on similar long-chain carboxylic acids have used SFG to understand their interaction with water and their arrangement at the air/water interface. nih.gov The technique can distinguish between different populations of molecules with varying hydrogen bonding strengths and orientations. nih.gov This provides molecular-level insights into phenomena like self-assembly and the behavior of fatty acids in biological membranes or environmental systems. osti.govnih.gov
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. actascientific.com For this compound, derivatization is often employed to enhance its detectability by techniques like HPLC with UV or fluorescence detection, and to improve its ionization efficiency in mass spectrometry. shimadzu.com
Pre-column and In-line Derivatization Reagents and Protocols
Pre-column derivatization involves modifying the analyte before it is introduced into the analytical instrument. actascientific.comshimadzu.com This approach is widely used for fatty acids to attach a chromophore or fluorophore to the carboxylic acid group, thereby increasing its response to UV or fluorescence detectors. researchgate.net
Common pre-column derivatization strategies for carboxylic acids include:
Esterification: Reacting the carboxylic acid with a reagent to form an ester. For example, reagents like 2,4'-dibromoacetophenone (B128361) can be used to create UV-active derivatives. jafs.com.pl To prevent degradation of unsaturated fatty acids, this reaction can be performed at low temperatures. jafs.com.pl Boron trifluoride (BF₃) in methanol (B129727) or butanol is another common reagent for forming methyl or butyl esters. actascientific.comactascientific.com
Amide Formation: Coupling the carboxylic acid with an amine-containing reagent. Chiral derivatizing agents like (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANPAD) can be used to separate enantiomers of related hydroxy fatty acids. nih.gov
Labeling for LC-MS: Specialized reagents can be used to introduce a permanently charged group or an isotopic label to enhance ionization and facilitate quantification in mass spectrometry. nih.govresearchgate.net For example, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) has been developed for the derivatization of carboxylic acids, improving their detection in LC-MS/MS. nih.gov Another strategy involves using reagents like N-(4-(aminomethyl)phenyl)pyridinium (AMPP) or in more recent studies, DMAQ-12C/14N, in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov
In-line derivatization, often automated, occurs within the analytical system just before analysis, for example, in the autosampler. mdpi.compragolab.cz This approach improves reproducibility and throughput by automating the derivatization process. mdpi.com
Table 2: Common Derivatization Reagents for Carboxylic Acids
| Reagent | Type of Derivative | Detection Method | Reference |
|---|---|---|---|
| 2,4'-Dibromoacetophenone | UV-active ester | HPLC-UV | jafs.com.pl |
| Boron trifluoride (BF₃)/Methanol | Methyl ester | GC-MS | actascientific.comactascientific.com |
| (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANPAD) | Chiral amide | HPLC-UV/MS | nih.gov |
| 4-APEBA | Labeled amine | LC-MS/MS | nih.govresearchgate.net |
| DMAQ-12C/14N with EDC/HOAt | Labeled amide | LC-MS/MS | nih.gov |
The choice of derivatization reagent and protocol depends on the analytical goals, the matrix in which the this compound is present, and the available instrumentation. shimadzu.comactascientific.com These strategies are critical for achieving the sensitivity and selectivity required for the accurate quantification and characterization of this compound in complex samples.
Isotope-Labeling Techniques for Quantitative and Untargeted Analysis
Isotope-labeling is a powerful technique in metabolomics for tracing the metabolic fate of molecules and achieving accurate quantification. numberanalytics.comcreative-proteomics.com Stable, non-radioactive isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H) are incorporated into a target molecule, like this compound, making it chemically identical to its natural counterpart but distinguishable by its higher mass. numberanalytics.comchempep.com This mass difference is readily detected by mass spectrometry (MS), allowing for precise tracking and measurement. wikipedia.org
For quantitative analysis, the primary method is isotope dilution mass spectrometry (IDMS). numberanalytics.com This approach involves adding a known quantity of a stable isotope-labeled version of this compound as an internal standard to a sample. Because the labeled standard behaves identically to the endogenous (unlabeled) this compound during sample extraction, separation, and ionization, the ratio of the labeled to the unlabeled compound detected by the mass spectrometer allows for highly accurate and precise calculation of the endogenous compound's concentration, correcting for any sample loss during preparation. numberanalytics.com
In untargeted analysis, where the goal is to detect and identify as many metabolites as possible, isotope labeling helps to distinguish true biological compounds from background signals and contaminants. osti.gov By feeding cells or organisms a substrate uniformly labeled with a stable isotope (e.g., ¹³C-glucose), researchers can trace the label's incorporation into downstream metabolites, including newly synthesized fatty acids like this compound. lcms.czmdpi.com This allows for the confident identification of metabolites connected to a specific metabolic pathway. osti.gov Furthermore, innovative labeling strategies, such as using derivatization agents with unique isotopic patterns (e.g., containing bromine), can be employed to specifically "tag" classes of compounds like aldehydes, which are structurally related to fatty acids, making them easier to detect in complex datasets. mdpi.com
Table 1: Isotope-Labeling Techniques in Metabolite Analysis
| Technique | Principle | Application to this compound Analysis | Key Advantages |
| Isotope Dilution Mass Spectrometry (IDMS) | A known amount of a stable isotope-labeled standard (e.g., ¹³C-4-nonenoic acid) is added to a sample. The ratio of the labeled to the unlabeled analyte is measured by MS. numberanalytics.com | Quantitative Analysis: Precise measurement of this compound concentrations in various biological and environmental samples. | High accuracy and precision; corrects for matrix effects and sample loss during preparation. chempep.com |
| Metabolic Labeling (Tracer Analysis) | Cells or organisms are supplied with a labeled precursor (e.g., ¹³C-glucose, ¹³C-linoleic acid). The incorporation of the isotope into downstream metabolites is tracked. creative-proteomics.comosti.gov | Untargeted & Flux Analysis: Tracing the biosynthetic pathways of this compound; determining its synthesis and turnover rates (flux analysis). mdpi.com | Elucidates metabolic pathways; differentiates between pre-existing and newly synthesized pools of the metabolite. lcms.cz |
| Chemical Derivatization with Isotopic Tags | A chemical reagent with a unique isotopic signature (e.g., containing bromine or deuterium) is used to react with a specific functional group on the analyte before MS analysis. mdpi.com | Targeted & Untargeted Screening: Could be adapted to label the carboxylic acid group of this compound for enhanced detection and identification in complex untargeted screens. | Increases detection sensitivity and selectivity; provides a unique isotopic pattern for confident identification. mdpi.com |
Advanced Method Development in Complex Biological and Environmental Matrices
The analysis of this compound in complex matrices such as biological fluids (e.g., fecal water, plasma) and environmental samples (e.g., water, aerosols) presents significant analytical challenges. mdpi.comnih.gov These challenges include the compound's potential reactivity, low concentrations, and interference from other matrix components, which can suppress the analytical signal. mdpi.commdpi.com Consequently, advanced analytical methods are required that combine efficient sample preparation with highly sensitive and selective detection systems.
A crucial step in the analysis is the extraction and concentration of this compound from the sample matrix. Solid-phase microextraction (SPME), particularly in the headspace configuration (HS-SPME), is a modern, solvent-free technique well-suited for this purpose. nih.gov This method is effective for isolating volatile and semi-volatile compounds from aqueous samples, reducing matrix effects and improving detection limits. nih.gov For environmental samples, such as atmospheric aerosols, studies on the related nonanoic acid have involved its collection and subsequent analysis using liquid chromatography-mass spectrometry (LC-MS) to identify photooxidation products. nih.govacs.org
Derivatization is often employed to enhance the analytical properties of fatty acids for both gas chromatography (GC) and LC analysis. For GC-MS analysis, this compound is typically converted to a more volatile and thermally stable ester, such as a fatty acid methyl ester (FAME). nih.gov For LC-MS, derivatization can be used to improve ionization efficiency and chromatographic retention.
The final detection and quantification are most effectively achieved using mass spectrometry coupled with a chromatographic separation technique. Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers exceptional selectivity and sensitivity for FAME analysis, especially when operated in multiple reaction monitoring (MRM) mode. nih.gov Similarly, high-performance liquid chromatography coupled to high-resolution mass spectrometry (HPLC-HRMS) is a powerful tool for analyzing fatty acids and their derivatives in complex biological extracts, providing accurate mass measurements that aid in confident identification. mdpi.com
Table 2: Research Findings on Analytical Methods for Fatty Acids in Complex Matrices
| Analytical Method | Matrix | Target Analyte(s) / Class | Key Findings & Relevance for this compound | Reference(s) |
| HPLC-HRMS with Derivatization | Rat Fecal Water | Aldehydes (Lipid Peroxidation Products) | Developed an "aldehydomics" workflow using a bromine-containing derivatizing agent to create a unique isotopic signature for untargeted aldehyde detection. This approach is highly relevant for detecting reactive lipid-derived species like this compound in complex biological samples. | mdpi.com |
| HS-SPME-GC-MS/MS | Bioreactor Aqueous Phase | Fatty Acid Methyl Esters (FAMEs) | An automated and rapid method was developed for analyzing 24 FAMEs. Optimization of extraction parameters and use of headspace sampling significantly reduced matrix effects, achieving low detection limits (9–437 ng L⁻¹). This method is directly applicable to this compound analysis in water-based samples. | nih.gov |
| LC-MS | Simulated Atmospheric Aerosol | Nonanoic Acid and its Photooxidation Products | Investigated the photosensitized oxidation of nonanoic acid on surfaces. LC-MS was used to identify the resulting products, demonstrating its utility in studying the environmental fate of fatty acids like this compound. | nih.govacs.org |
| Thermal Desorption GC-MS | Human Skin (via sampling patches) | Volatile Fatty Acids (VFAs) | Identified several VFAs from skin patches with detection limits in the picogram range. This highlights the potential for non-invasive sampling combined with sensitive GC-MS to analyze fatty acids on biological surfaces. | mdpi.com |
Environmental and Atmospheric Chemistry Research Involving Nonenoic Acids
Photochemical Reactions at Air-Water Interfaces
The air-water interface, particularly the sea-surface microlayer, is a unique environment where organic compounds can concentrate and undergo complex photochemical reactions. copernicus.org Nonanoic acid, a proxy for fatty acids found on these surfaces, has been shown to be photochemically active when concentrated at this interface, leading to the formation of nonenoic acid among other products. unito.itnih.gov
The photochemical process can be initiated even without a photosensitizer, suggesting that fatty acids themselves can absorb environmentally relevant UV radiation (280-330 nm) when concentrated at an interface, leading to a triplet electronic state. unito.itacs.org This excited state can then initiate radical reactions. Two primary pathways have been proposed based on quantum calculations:
Photolytic Cleavage: The excited molecule cleaves, forming a hydroxyl radical and an acyl radical. acs.orgacs.org
Hydrogen Abstraction: The excited molecule abstracts a hydrogen atom from a neighboring molecule. acs.org
Both pathways result in the formation of chemically active products with double bonds, such as nonenoic acid. acs.org The presence of photosensitizers, however, significantly enhances these reactions. Photosensitizers, which can include complex substances like marine dissolved organic matter (m-DOM) and humic acids (HA), as well as molecular proxies like 4-benzoylbenzoic acid (4BBA), partition to the organic surface layer. nih.govnih.gov There, they absorb light and induce radical reactions through hydrogen abstraction from nonanoic acid molecules. nih.gov This leads to a variety of products, with nonenoic acid being identified as a minor product resulting from a disproportionation reaction. unito.itacs.org
Studies have shown that factors such as the solar spectrum, pH, and salinity can influence these reaction mechanisms. For instance, salinity can accelerate photoreaction rates by increasing the surface concentration of photosensitizers like 4-BBA. copernicus.org
A variety of functionalized and unsaturated compounds are produced from these reactions. nih.gov The table below summarizes key reactants and observed products from studies on nonanoic acid photochemistry at the air/water interface.
| Reactants | Photosensitizer(s) | Key Products Observed |
| Nonanoic acid (NA) at air-water interface | None (self-sensitized) | Saturated and unsaturated aldehydes (in gas phase), highly oxygenated products, nonenoic acid, dimers. unito.itacs.org |
| Nonanoic acid (NA) thin films | 4-benzoylbenzoic acid (4BBA), 4-imidazolecarboxaldehyde (4IC) | Nonenoic acid (minor product), dimerized NA, combination products of NA and photosensitizer, decomposition products (e.g., octanoic acid, heptanoic acid), and their oxidation products. acs.org |
| Nonanoic acid (NA) on aqueous solution | 4-benzoylbenzoic acid (4BBA) | Gas-phase products, a wide variety of condensed-phase photoproducts, including a recombination product of NA and 4-BBA (C₂₃H₂₈O₅), confirming interaction between the surfactant and photosensitizer. nih.gov |
| Nonanoic acid (NA) film on aqueous solution | Humic acid (HA) | Octanal (in gas phase), unsaturated compounds that form secondary organic aerosols upon reaction with ozone. rsc.orgnih.gov |
| Nonanoic acid (NA) thin films | Marine dissolved organic matter (m-DOM), Humic acids (HA) | Predominant photooxidation of nonanoic acid, with varying rates and yields depending on the photosensitizer. nih.govnih.gov |
Role in Atmospheric Aerosol Formation and Composition
The formation of unsaturated compounds like nonenoic acid from the photochemical reactions of fatty acids at air-water interfaces is a potential source of atmospheric aerosols. acs.orgacs.org These newly formed, reactive species can contribute to the formation and growth of new particles, a process with significant implications for cloud formation and climate. acs.orgrsc.org
Research has demonstrated that the photo-induced chemistry of nonanoic acid at an interface, often facilitated by photosensitizers like humic acid, produces volatile organic compounds (VOCs). rsc.orgnih.gov While the photochemical processes alone may not directly produce a significant amount of secondary organic aerosols (SOA), the unsaturated products, including nonenoic acid, are precursors to SOA. nih.govnih.gov When these unsaturated compounds react with atmospheric oxidants like ozone, significant particle formation occurs. nih.govnih.gov
In one study, the irradiation of a nonanoic acid film on an aqueous humic acid solution led to the detection of gas-phase products. rsc.org The subsequent introduction of ozone in the dark resulted in a rapid increase in particle numbers, demonstrating the conversion of photochemically generated precursors into SOA. rsc.orgnih.gov This highlights a crucial link between interfacial photochemistry and atmospheric aerosol formation. The process can be summarized as follows:
Concentration: Fatty acids like nonanoic acid concentrate at the air-water interface. acs.org
Photochemical Reaction: Irradiation, often enhanced by photosensitizers, leads to the formation of unsaturated products like nonenoic acid. unito.itnih.gov
Gas Phase Release: Volatile products are released into the atmosphere. unito.it
Oxidation & Aerosol Formation: These products react with atmospheric oxidants (e.g., ozone), leading to the formation and growth of SOA particles. rsc.orgnih.gov
The presence of organic matter in marine aerosols has been well-documented, and these abiotic, photosensitized reactions provide a pathway for the formation of organic aerosol mass in the marine boundary layer, supplementing emissions from biological sources. nih.gov
Environmental Fate and Degradation Mechanisms (e.g., Photooxidation)
The environmental fate of nonenoic acid is intrinsically linked to its formation from precursor compounds and its subsequent reactions in the atmosphere. The primary degradation mechanism for nonenoic acid in the atmosphere is expected to be photooxidation.
Once formed and present in the atmosphere, the double bond in the nonenoic acid molecule makes it susceptible to reaction with key atmospheric oxidants such as ozone and hydroxyl radicals (OH). acs.org These reactions are a critical step in the formation of secondary organic aerosols. acs.orgnih.gov
In soil and water, fatty acids and their derivatives are generally considered to be readily biodegradable. industrialchemicals.gov.au Microorganisms can degrade fatty acids through processes like beta-oxidation, breaking down the hydrocarbon chain. industrialchemicals.gov.aunih.gov While specific studies on the biodegradation of 4-nonenoic acid are limited in the context of atmospheric chemistry literature, the general behavior of fatty acids suggests it would be consumed by soil and aquatic bacteria. usda.gov
The table below outlines the key degradation pathways for nonenoic acid and its precursor, nonanoic acid, in an environmental context.
| Compound | Environment | Degradation Mechanism | Key Factors/Reactants |
| Nonanoic Acid | Air-Water Interface | Photooxidation (leading to Nonenoic Acid formation) : Initiated by UV radiation, often with a photosensitizer, leading to radical formation and subsequent oxidation and disproportionation reactions. nih.govacs.org | Photosensitizers (4BBA, HA, m-DOM), UV radiation, O₂. nih.govacs.org |
| Nonanoic Acid | Soil | Biodegradation : Microbial degradation through beta-oxidation. industrialchemicals.gov.aunih.gov | Soil microorganisms. nih.govusda.gov |
| Nonenoic Acid | Atmosphere | Photooxidation : Reaction with atmospheric oxidants, contributing to SOA formation. acs.orgnih.gov | Ozone (O₃), Hydroxyl radicals (OH). acs.org |
| Nonenoic Acid | Soil/Water (Inferred) | Biodegradation : Expected to be readily biodegradable by microorganisms, similar to other fatty acids. industrialchemicals.gov.auusda.gov | Soil and aquatic microorganisms. usda.gov |
Future Research Directions and Translational Perspectives Academic Focus
Development of Advanced Analytical Techniques for Trace Analysis
The accurate quantification of 4-nonenoic acid in complex biological and environmental matrices is crucial for understanding its function and fate. However, its presence at trace levels presents a significant analytical challenge. Future research will need to focus on developing more sensitive and specific analytical techniques.
Current methodologies for fatty acid analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provide a solid foundation. creative-proteomics.comnih.gov For trace analysis of this compound, the development of protocols involving derivatization is a key area of future research. nih.govmdpi.com Converting the carboxylic acid to a more volatile ester, such as a fatty acid methyl ester (FAME), is a common strategy that improves chromatographic separation and detection sensitivity. nih.gov Another promising approach is derivatization with reagents like pentafluorobenzyl bromide, which can enhance detection in negative chemical ionization GC-MS, allowing for the measurement of trace amounts in intricate biological samples. nih.gov
A significant hurdle in the analysis of unsaturated fatty acids is the precise determination of the double bond's position. researchgate.net Future efforts should be directed towards integrating specialized mass spectrometry techniques, such as ozone-induced dissociation (OzID), which can fragment the molecule at the C=C bond, providing unambiguous structural information. researchgate.net The refinement of sample preparation techniques, including solid-phase extraction (SPE), will also be critical for isolating and concentrating this compound from complex samples, thereby improving the accuracy and reliability of quantification. nih.govnih.gov
Table 1: Potential Advanced Analytical Techniques for this compound
| Technique | Principle of Operation | Future Research Focus for this compound |
|---|---|---|
| GC-MS with Derivatization | Separates volatile compounds followed by mass-based detection. Derivatization (e.g., to FAMEs) increases volatility and sensitivity. nih.gov | Optimization of derivatization protocols specific to this compound to achieve lower detection limits in biological fluids and environmental samples. |
| LC-MS/MS | Separates compounds in the liquid phase followed by tandem mass spectrometry for specific detection and quantification. creative-proteomics.commdpi.com | Developing targeted LC-MS/MS methods for this compound and its potential metabolites, enabling precise quantification in metabolic studies. |
| GCxGC-TOF-MS | Comprehensive two-dimensional gas chromatography provides enhanced separation for complex mixtures, coupled with time-of-flight mass spectrometry for high-speed detection. mdpi.com | Application to complex lipidomic samples to resolve this compound from other isomeric fatty acids that may interfere with traditional GC analysis. |
| Mass Spectrometry with OzID | Ozone-induced dissociation (OzID) is used within the mass spectrometer to selectively fragment molecules at the site of a carbon-carbon double bond. researchgate.net | Implementation of OzID workflows to confirm the cis/trans configuration and exact location of the double bond in trace amounts of this compound. |
Elucidation of Complex Biological Mechanisms and Signaling Pathways
The biological role of this compound is largely unexplored, standing in contrast to its saturated counterpart, nonanoic acid. Research on nonanoic acid has revealed its potential to alter the phenotype of neuroendocrine tumors and its activity as an antifungal agent. nih.govresearchgate.net A key future direction is to investigate whether the introduction of a double bond in this compound imparts novel biological activities or modulates the known effects of nonanoic acid.
Fatty acids are increasingly recognized as potent signaling molecules involved in a myriad of metabolic processes. nih.govmdpi.com Future studies should explore the possibility that this compound acts as a ligand for cellular receptors. G-protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs) are known to be activated by various fatty acids and are central to many signaling pathways. mdpi.com It would be valuable to investigate whether this compound can bind to and activate these or other receptor families, thereby initiating downstream signaling cascades.
Furthermore, the metabolism of this compound is an important area for future research. Understanding how it is synthesized, degraded, and incorporated into more complex lipids is fundamental. oup.com Investigating its metabolic pathway could reveal unique enzymes and products with distinct biological functions. For instance, oxidized fatty acids, or oxylipins, are known to function as signaling molecules in both plants and animals, mediating processes like inflammation and immune responses. mdpi.com Research into whether this compound is a precursor to a novel class of signaling oxylipins is a particularly exciting prospect.
Table 2: Proposed Research Areas for Biological Mechanisms of this compound
| Potential Mechanism | Rationale Based on Related Compounds | Suggested Research Approach |
|---|---|---|
| Receptor-Mediated Signaling | Many fatty acids act as ligands for nuclear receptors (e.g., PPARs) and GPCRs, regulating gene expression and cellular responses. mdpi.com | Screening assays (e.g., ligand-binding assays, reporter gene assays) to test for interaction between this compound and a panel of known fatty acid receptors. |
| Metabolism and Bioactive Metabolites | Fatty acids are precursors to potent signaling molecules like eicosanoids and other oxylipins through enzymatic oxidation. mdpi.com | Incubating cells or tissues with labeled this compound and using lipidomic techniques to identify and characterize novel metabolites. |
| Modulation of Membrane Properties | The degree of saturation in fatty acid chains affects the fluidity and function of cellular membranes. foodb.ca | Biophysical studies on artificial and cellular membranes to determine how the incorporation of this compound affects membrane dynamics and the function of membrane-bound proteins. |
| Antimicrobial Activity | Nonanoic acid and its derivatives have demonstrated antimicrobial properties. researchgate.net | In vitro susceptibility testing of this compound against a broad panel of pathogenic bacteria and fungi to assess its potential as an antimicrobial agent. |
Exploration of Novel Synthetic Applications in Chemical Biology Research
The unique chemical structure of this compound, specifically its carbon-carbon double bond, provides a versatile platform for synthetic chemistry that is absent in its saturated analog, nonanoic acid. This double bond can serve as a chemical handle for the development of novel molecular tools for chemical biology research.
Future synthetic efforts could focus on the selective modification of the double bond. For example, reactions such as epoxidation, dihydroxylation, or aziridination could yield a variety of derivatives with new chemical properties and potential biological activities. Furthermore, the double bond is amenable to metathesis reactions, allowing for the coupling of this compound to other molecules, or for its polymerization.
A particularly promising avenue is the synthesis of chemical probes to investigate the biological pathways discussed in the previous section. By attaching reporter groups such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers to the this compound backbone, researchers can create tools to visualize its subcellular localization, identify its binding partners, and dissect its mechanism of action. For instance, an alkyne- or azide-functionalized analog of this compound could be synthesized for use in click chemistry applications, enabling the facile labeling and identification of proteins that interact with it within a cell. The synthesis of derivatives of related compounds like nonanoic acid has already been explored for creating agents with antimicrobial activity. researchgate.net
Table 3: Potential Synthetic Modifications of this compound for Chemical Biology
| Synthetic Modification | Chemical Principle | Potential Application |
|---|---|---|
| Functionalization of the Double Bond | Targeting the alkene with reactions like epoxidation, dihydroxylation, or halogenation to introduce new functional groups. | Creation of a library of this compound derivatives to screen for enhanced or novel biological activities (e.g., receptor agonists/antagonists). |
| Attachment of Reporter Tags | Synthesizing analogs that incorporate fluorescent dyes, affinity tags (e.g., biotin), or photo-crosslinkers, often via the carboxyl group or a functionalized double bond. | Development of chemical probes to track the uptake and distribution of this compound in living cells and to identify its protein targets (target deconvolution). |
| Bio-orthogonal Handles | Introducing small, non-native functional groups like alkynes or azides that can undergo specific ligation reactions (click chemistry) in a biological context. | Enabling the in-situ labeling and pull-down of interacting biomolecules (proteins, lipids) in complex biological systems. |
| Polymer Synthesis | Utilizing the carboxyl group and/or the double bond for polymerization reactions, similar to how related dicarboxylic acids are used for biopolyesters. mdpi.com | Exploration of novel biodegradable polymers with properties tuned by the unsaturated backbone. |
Interdisciplinary Research in Environmental Chemistry and Biogeochemistry
Understanding the environmental journey of this compound is essential for assessing its ecological impact. Interdisciplinary research combining environmental chemistry and biogeochemistry will be key to elucidating its fate, transport, and transformation in various ecosystems.
The environmental behavior of this compound is likely to differ significantly from that of nonanoic acid due to the presence of the double bond. While saturated fatty acids like nonanoic acid are primarily degraded through microbial pathways, the double bond in this compound introduces an additional site of reactivity. nih.gov Future research should investigate its susceptibility to atmospheric photooxidation, particularly its reaction with ozone and hydroxyl radicals. nih.gov This could be a significant degradation pathway in the atmosphere and at air-water interfaces.
In soil and aquatic systems, the biodegradation of this compound is a critical area of study. Research should aim to identify the microbial communities and enzymatic pathways responsible for its breakdown. It is important to determine whether the degradation process and rates differ from those of saturated fatty acids and what intermediate products may be formed. nih.gov Furthermore, the role of this compound in broader biogeochemical cycles, such as the carbon cycle, warrants investigation. wikipedia.org By using stable isotope labeling, researchers could trace the path of this compound from its source through various trophic levels and into different environmental reservoirs like soil organic matter and sediments. This would provide valuable insights into its role in carbon sequestration and nutrient cycling. researchgate.net
Table 4: Comparative Environmental Research Directions for Nonanoic vs. This compound
| Environmental Process | Known/Expected for Nonanoic Acid (Saturated) | Proposed Research Questions for this compound (Unsaturated) |
|---|---|---|
| Atmospheric Degradation | Not expected to undergo direct photolysis; primary atmospheric fate is reaction with hydroxyl radicals. nih.gov | What are the reaction rates with atmospheric oxidants like ozone and OH radicals? Does the double bond make it significantly more reactive? |
| Biodegradation in Soil/Water | Expected to be readily biodegradable by microorganisms through pathways like beta-oxidation. nih.gov | Are there specific microbial pathways for degrading unsaturated fatty acids? Does the position of the double bond affect its biodegradability and persistence? |
| Bioaccumulation Potential | As a fatty acid, it can be incorporated into organisms but is also readily metabolized. | Is this compound preferentially incorporated or metabolized compared to saturated fatty acids? Does it accumulate in specific tissues or organisms? |
| Role in Biogeochemical Cycles | Participates in the carbon cycle through microbial metabolism and decomposition. researchgate.net | Can stable isotope tracing reveal the specific pathways and fluxes of this compound through microbial food webs and into long-term carbon sinks? |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
